N-(2,3-dichlorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant potential in various scientific fields, particularly in medicinal chemistry. This compound integrates multiple functional groups, including a dichlorophenyl moiety, a pyrrole ring, and a triazole structure, making it a subject of interest for its biological activities.
This compound is often synthesized in laboratory settings for research purposes. The synthesis typically involves multi-step organic reactions that yield the desired product with specific structural characteristics. The compound's unique structure positions it as a candidate for further investigation in drug development and other applications.
N-(2,3-dichlorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be classified as an organic heterocyclic compound due to the presence of both triazole and pyrrole rings. It is also categorized under pharmaceutical compounds due to its potential therapeutic applications.
The synthesis of N-(2,3-dichlorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for N-(2,3-dichlorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is . The compound features:
| Property | Value |
|---|---|
| Molecular Weight | 396.36 g/mol |
| IUPAC Name | N-(2,3-dichlorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | ZFBHTGROAUXIIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C1=C(C(=C(C=C1Cl)Cl)C)C(=S)N=NC(=N)N)C=CC=C(C)C |
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's pharmacological properties or synthesizing related compounds for further biological evaluation.
The mechanism of action for N-(2,3-dichlorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific biological targets:
Data from studies indicate that compounds with similar structures exhibit antimicrobial and antifungal activities due to their ability to disrupt cellular processes in microorganisms.
The compound is typically a solid at room temperature with specific melting points depending on purity and crystallization conditions.
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its potential formulations for therapeutic use.
N-(2,3-dichlorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications:
This compound represents a promising area of research within pharmaceutical sciences due to its diverse functional groups and potential therapeutic applications.
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: